molecular formula C13H8Cl2N2O4 B12399759 SARS-CoV-2-IN-13

SARS-CoV-2-IN-13

Cat. No.: B12399759
M. Wt: 327.12 g/mol
InChI Key: FKLGWJUBUPDJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARS-CoV-2-IN-13 is a compound that has garnered significant attention in the scientific community due to its potential as an inhibitor of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a broader class of molecules designed to target and inhibit specific proteins essential for the replication and survival of the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-13 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This involves the creation of the central scaffold of the molecule through a series of organic reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-13 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Functional groups in this compound can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

SARS-CoV-2-IN-13 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the inhibition mechanisms of viral proteases.

    Biology: Researchers use it to investigate the biological pathways involved in viral replication and host cell interactions.

    Medicine: The compound is being explored as a potential therapeutic agent for treating COVID-19 by inhibiting the virus’s replication.

    Industry: It may be used in the development of diagnostic tools and antiviral coatings for surfaces.

Mechanism of Action

SARS-CoV-2-IN-13 exerts its effects by targeting specific proteins essential for the virus’s replication. The primary target is the main protease (Mpro) of SARS-CoV-2, which is crucial for processing the viral polyproteins into functional units. By inhibiting this protease, this compound effectively halts the virus’s replication cycle. The compound binds to the active site of the protease, preventing it from cleaving the polyproteins .

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: Another antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

    Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.

    Nirmatrelvir: An inhibitor of the SARS-CoV-2 main protease, similar to SARS-CoV-2-IN-13.

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory action on the main protease of SARS-CoV-2. Unlike other compounds that may target multiple viral proteins or pathways, this compound’s focused mechanism of action allows for a more targeted therapeutic approach, potentially reducing off-target effects and increasing efficacy .

Properties

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

IUPAC Name

5-chloro-N-(3-chloro-4-nitrophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-8-2-3-11(17(20)21)10(15)6-8/h1-6,18H,(H,16,19)

InChI Key

FKLGWJUBUPDJJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)[N+](=O)[O-]

Origin of Product

United States

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